molecular formula C7H10N2 B8801536 4-cyclopropyl-5-methyl-1H-imidazole

4-cyclopropyl-5-methyl-1H-imidazole

Cat. No.: B8801536
M. Wt: 122.17 g/mol
InChI Key: SMBXFILRYIQMOZ-UHFFFAOYSA-N
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Description

4-Cyclopropyl-5-methyl-1H-imidazole is a substituted imidazole derivative characterized by a cyclopropyl group at position 4 and a methyl group at position 5 of the imidazole ring. This compound is of interest in medicinal chemistry and materials science due to the unique properties imparted by these substituents.

Properties

Molecular Formula

C7H10N2

Molecular Weight

122.17 g/mol

IUPAC Name

4-cyclopropyl-5-methyl-1H-imidazole

InChI

InChI=1S/C7H10N2/c1-5-7(6-2-3-6)9-4-8-5/h4,6H,2-3H2,1H3,(H,8,9)

InChI Key

SMBXFILRYIQMOZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CN1)C2CC2

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Substituent Profiles of Selected Imidazole Derivatives

Compound Name Substituents (Position) Key Functional Groups Molecular Weight Reference
4-Cyclopropyl-5-methyl-1H-imidazole Cyclopropyl (C4), Methyl (C5) Alkyl, strained ring 136.18 (calc.) Target Compound
4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole Chloromethylphenyl (C4), Nitro (C5) Aromatic, nitro, chloro 295.75
3-(1-(4-Iodobenzyl)-1H-imidazol-5-yl)-1H-indole (8–10) Iodobenzyl (N1), Indole (C3) Aromatic, halogen, heterocycle ~450–500 (est.)
3-(1-(4-Methoxybenzyl)-1H-imidazol-5-yl)-1H-indole (11) Methoxybenzyl (N1), Indole (C3) Aromatic, ether, heterocycle ~320 (est.)
1-Methyl-1H-imidazole-4-sulfonyl chloride Sulfonyl chloride (C4) Sulfonamide, reactive group 180.61
4-[3-[4-(1H-Imidazol-1-yl)phenoxy]propyl]-5-methyl-1H-imidazole Phenoxypropyl (C4), Methyl (C5) Ether, extended alkyl chain 282.34

Key Observations :

  • Electronic Effects : The cyclopropyl group in the target compound is electron-donating, contrasting with electron-withdrawing groups like nitro (in ) and sulfonyl chloride (in ), which reduce basicity of the imidazole ring.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Melting Point (°C) Solubility (Polarity) Spectral Features (NMR/IR) Reference
This compound Not reported Moderate (alkyl-dominated) Expected δ 1.0–1.5 ppm (cyclopropyl protons) N/A
4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole 120 Low (aromatic/nitro) δ 4.62 ppm (CH2), δ 7.45–7.76 ppm (aryl)
Compounds 8–10 () >200 Low (halogen/indole) IR: 1600–1650 cm⁻¹ (C=N/C=C)
Compound 11 () 159–160 Moderate (methoxy) δ 3.8 ppm (OCH3)

Key Observations :

  • Melting Points : High melting points (>200°C) in halogenated derivatives () suggest strong crystal lattice forces, whereas the methoxy-substituted compound () has a lower melting point due to disrupted packing.
  • Spectral Data : The target compound’s cyclopropyl group would show distinct proton NMR signals (δ 1.0–1.5 ppm), differing from aryl or nitro-substituted analogs (δ 7–8 ppm for aromatic protons in ).

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